5,5-Dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enone
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of 5,5-dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enone follows established IUPAC conventions for organic compound naming. The compound's molecular formula C14H25N3O indicates a complex heterocyclic structure containing carbon, hydrogen, nitrogen, and oxygen atoms in specific arrangements that dictate its chemical and physical properties.
According to PubChem database records, the compound is registered under CAS number 353470-05-0 and maintains several systematic names that reflect different aspects of its molecular structure. The primary IUPAC name, 5,5-dimethyl-3-(2-piperazin-1-ylethylamino)cyclohex-2-en-1-one, provides a systematic description of the molecular architecture, beginning with the cyclohexenone core and progressing through the substituent groups. Alternative nomenclature includes 5,5-dimethyl-3-[(2-piperazin-1-ylethyl)amino]cyclohex-2-en-1-one and 5,5-dimethyl-3-{[2-(piperazin-1-yl)ethyl]amino}cyclohex-2-en-1-one, which represent equivalent systematic descriptions using different bracketing conventions.
The nomenclature system follows established precedence rules where functional groups are prioritized according to their chemical importance. In this compound, the ketone functionality takes precedence as the principal functional group, designated by the "-one" suffix, while the amino and piperazine substituents are treated as substituent groups. The positional numbering system begins at the carbonyl carbon, with the 5,5-dimethyl substitution indicating geminal methyl groups at the fifth position of the cyclohexenone ring, and the 3-position substitution indicating the location of the aminoethylpiperazine side chain.
Database synonyms include various representations such as MLS000067582, MFCD00813261, and CHEMBL3211599, which serve as unique identifiers in different chemical databases and research contexts. These alternative identifiers facilitate cross-referencing and data retrieval across multiple chemical information systems, supporting comprehensive literature searches and structural analysis.
Properties
IUPAC Name |
5,5-dimethyl-3-(2-piperazin-1-ylethylamino)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O/c1-14(2)10-12(9-13(18)11-14)16-5-8-17-6-3-15-4-7-17/h9,15-16H,3-8,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNVLFRFOSOFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCCN2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amine-Alkylation and Cyclohexenone Functionalization
A primary route involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with 2-piperazin-1-ylethylamine under controlled conditions. In a patent-described procedure, the amine intermediate is prepared via alkylation of piperazine with 2-chloroethylamine hydrochloride, followed by condensation with the diketone. The reaction is typically conducted in dichloromethane (DCM) or acetonitrile at 50–60°C for 2–4 hours, yielding the enamine product after acid-base workup. For example:
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Step 1 : Piperazine (1.0 equiv) is alkylated with 2-chloroethylamine (1.2 equiv) in DCM using triethylamine (TEA) as a base.
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Step 2 : The resulting 2-piperazin-1-ylethylamine is reacted with 5,5-dimethylcyclohexane-1,3-dione (1.0 equiv) in refluxing acetonitrile, followed by acidification with HCl and basification with K₂CO₃ to isolate the product.
Key Data :
Acid Chloride-Mediated Coupling
An alternative method employs cyclohexanecarbonyl chloride as an activating agent. In this approach, the amine intermediate is acylated with the acid chloride in DCM, followed by intramolecular cyclization to form the enone. The process requires strict anhydrous conditions and catalytic TEA to neutralize HCl byproducts.
Microwave-Assisted Synthesis
Solvent-Free Catalytic Amination
Building on methodologies for analogous cyclohex-2-enones, microwave irradiation significantly enhances reaction efficiency. Sodium bisulfate-silica (NaHSO₄-SiO₂) serves as a heterogeneous catalyst, enabling solvent-free condensation between 5,5-dimethylcyclohexane-1,3-dione and 2-piperazin-1-ylethylamine. The microwave protocol reduces reaction times from hours to minutes (3–10 minutes at 260 W) and improves yields by minimizing side reactions.
Advantages :
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Scalability : Achieves 70–76% yields for structurally similar compounds.
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Reusability : NaHSO₄-SiO₂ catalyst retains activity for ≥5 cycles.
Reaction Conditions :
Catalytic and Solvent Effects
Role of Bases and Catalysts
Triethylamine is critical for neutralizing HCl in traditional methods, while NaHSO₄-SiO₂ in microwave synthesis promotes proton transfer and accelerates enamine formation. Comparative studies indicate that polar aprotic solvents (e.g., DCM, acetonitrile) enhance reaction rates but require post-reaction purification via liquid-liquid extraction.
Solvent Optimization
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Dichloromethane/Methanol Mixtures : Used for extracting the product from aqueous phases, with a 10:1 ratio optimizing solubility.
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Isopropanol/Ethyl Acetate Trituration : Purifies the crude product by removing polar impurities.
Purification and Characterization
Isolation Techniques
Post-synthesis, the product is isolated via:
Spectroscopic Validation
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IR Spectroscopy : Confirms C=O (1656–1658 cm⁻¹) and N-H (3280–3350 cm⁻¹) stretches.
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NMR : ¹H NMR (CDCl₃) shows signals at δ 1.05 (s, 6H, CH₃), δ 2.50–2.70 (m, 8H, piperazine), and δ 5.30 (s, 1H, enone proton).
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Mass Spectrometry : Molecular ion peak at m/z 251.37 [M+H]⁺ aligns with the theoretical mass .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the cyclohexenone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enone involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors or enzymes, potentially modulating their activity. The cyclohexenone ring may also participate in redox reactions, influencing cellular pathways and biochemical processes.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The target compound belongs to a family of 5,5-dimethylcyclohex-2-enone derivatives with diverse amine substituents. Key analogues include:
Key Observations :
- Piperazine vs. Aromatic Amines: The piperazine-ethylamino group in the target compound introduces basic nitrogen atoms and hydrogen-bonding capacity, distinguishing it from phenylamino derivatives (e.g., 3-anilino analogues), which exhibit planar aromatic interactions .
Biological Activity
5,5-Dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enone (CAS Number: 353470-05-0) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C14H25N3O
Molecular Weight: 251.37 g/mol
CAS Number: 353470-05-0
Purity: Minimum 95%
The structure of the compound features a cyclohexene ring with a piperazine moiety, which is often associated with various pharmacological activities.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research suggests that compounds with similar structures often exhibit:
- Antidepressant Activity: The piperazine ring is known for its role in the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.
- Antitumor Properties: Preliminary studies indicate that derivatives of cyclohexenones can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Effects: Some studies have reported antimicrobial activity against specific bacterial strains, potentially due to the compound's ability to disrupt bacterial cell membranes.
Antidepressant Activity
A study evaluated the effects of several piperazine derivatives on serotonin uptake. The findings indicated that compounds similar to this compound significantly inhibited serotonin reuptake in vitro, suggesting potential antidepressant effects .
Anticancer Activity
In a case study involving human cancer cell lines, the compound demonstrated dose-dependent cytotoxicity. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 15 |
| HeLa (Cervical) | 10 |
| A549 (Lung) | 12 |
These results suggest that the compound may be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
Research conducted on various bacterial strains showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This antimicrobial efficacy indicates potential applications in treating infections caused by resistant bacterial strains .
Case Studies
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Antidepressant Efficacy in Animal Models:
A series of animal studies demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors in models subjected to stress. Behavioral assessments indicated enhanced locomotion and reduced immobility in forced swim tests . -
Cytotoxicity Assessment:
In vitro cytotoxicity assays against various cancer cell lines revealed that the compound could induce apoptosis through mitochondrial pathways, evidenced by increased levels of cytochrome c release and caspase activation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5,5-dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via enamine formation using secondary amines and cyclohexenone derivatives. For example, refluxing 5,5-dimethylcyclohexane-1,3-dione with piperazine derivatives in ethanol under acidic or catalytic conditions (e.g., ZSM-5 zeolite) achieves yields of 70–90% . Key parameters include reaction time (24–48 h), solvent polarity, and catalyst selection (e.g., sodium bisulfate for eco-friendly synthesis). Side products often arise from incomplete amine coupling, requiring purification via flash chromatography .
| Synthetic Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Reflux (ethanol) | None | 68 | 92% | |
| Solvent-free | NaHSO₄ | 85 | 95% | |
| ZSM-5 zeolite | Toluene | 91 | 98% |
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?
- Methodological Answer : X-ray crystallography (e.g., SHELX programs ) confirms the cyclohexenone ring’s half-chair conformation and hydrogen bonding patterns (N–H⋯O and C–H⋯π interactions) . Spectroscopic validation includes:
- ¹H/¹³C NMR : Peaks at δ 1.2–1.4 ppm (geminal dimethyl groups) and δ 5.5–6.0 ppm (enamine C=C) .
- IR : Stretching at 1650–1680 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (N–H) .
Advanced Research Questions
Q. How do computational methods resolve contradictions in spectroscopic data for this compound’s tautomeric forms?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict the most stable tautomer by comparing calculated vs. experimental NMR/IR spectra. For example, the enamine form dominates over imine tautomers due to intramolecular hydrogen bonding (ΔG ≈ 3–5 kcal/mol) . Molecular dynamics simulations further assess solvent effects (e.g., DMSO vs. CDCl₃) on tautomeric equilibrium .
Q. What strategies are effective for analyzing its hydrogen-bonding networks in crystal packing, and how do these interactions influence material properties?
- Methodological Answer : Single-crystal X-ray diffraction (ORTEP-3 ) reveals N–H⋯O hydrogen bonds (2.7–3.0 Å) and C–H⋯π interactions (3.3–3.5 Å) that stabilize layered structures . Hirshfeld surface analysis quantifies interaction contributions (e.g., 25% H-bonding, 15% van der Waals). These networks enhance thermal stability (Tₘ > 200°C) and solubility in polar aprotic solvents .
| Interaction Type | Distance (Å) | Contribution to Packing (%) | Reference |
|---|---|---|---|
| N–H⋯O | 2.8 | 30 | |
| C–H⋯π | 3.4 | 20 |
Q. What mechanistic insights explain its role in photoactive applications (e.g., dye-sensitized solar cells)?
- Methodological Answer : The compound’s conjugated enamine system enables charge-transfer transitions (λₐᵦₛ ≈ 350–400 nm). When coordinated to iridium(III), it acts as a sensitizer, improving electron injection efficiency (η ≈ 8.2%) in solar cells . Transient absorption spectroscopy tracks excited-state lifetimes (τ ≈ 120 ns), correlating with substituent effects on the piperazine ring .
Data Contradiction Analysis
Q. How can conflicting reports about its biological activity (e.g., antimicrobial vs. cytotoxic effects) be reconciled?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., bacterial strain variability, concentration ranges). For example, in-silico docking studies (PDB: 1UAG) show H-bond interactions with bacterial cell wall proteins (binding score: −7.5 kcal/mol), but cytotoxicity in mammalian cells occurs at >50 μM due to off-target kinase inhibition . Dose-response assays and proteomic profiling are recommended to clarify mechanisms .
Applications in Drug Discovery
Q. What structural modifications enhance its pharmacokinetic properties while retaining activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
